1-Bromo-3-nitromethyl-benzene
Description
Contextual Significance within Substituted Aromatic Chemistry
Substituted aromatic compounds are a cornerstone of modern organic chemistry, forming the backbone of a vast array of synthetic products, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The ability to introduce various functional groups onto an aromatic ring allows chemists to precisely modify a molecule's physical, chemical, and biological properties.
The significance of 1-bromo-3-(nitromethyl)benzene lies in the dual functionality it possesses.
The Bromo Group : The bromine atom is an excellent functional group for a variety of chemical transformations. It is a key participant in numerous cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. It can also be replaced through nucleophilic aromatic substitution reactions under specific conditions.
The Nitromethyl Group : This group also imparts valuable reactivity. The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group (-CH₂NH₂). This transformation is particularly significant as the resulting benzylamine (B48309) moiety is a common structural feature in many biologically active compounds. Furthermore, the acidic protons on the carbon adjacent to the nitro group allow it to act as a nucleophile in carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction).
The combination of these two groups on a single aromatic scaffold makes 1-bromo-3-(nitromethyl)benzene a versatile building block, enabling sequential and regioselective modifications to generate diverse and complex molecular targets.
Overview of Research Areas Pertaining to the Compound and its Analogs
Given its structure, 1-bromo-3-(nitromethyl)benzene is primarily of interest as an intermediate in organic synthesis, with potential applications extending to medicinal chemistry and materials science. Research on closely related analogs highlights the utility of this class of compounds.
Organic Synthesis: The principal application of 1-bromo-3-(nitromethyl)benzene is as a precursor for more elaborate molecules. Its bifunctional nature allows for a programmed synthetic sequence. For instance, a palladium-catalyzed cross-coupling reaction could be performed at the bromine-substituted position, followed by a reduction of the nitro group to an amine. A study on palladium-catalyzed α-arylation of aryl nitromethanes demonstrates a method for coupling aryl halides with aryl nitromethanes, a reaction class to which this compound belongs. semanticscholar.org Analogs like 1-bromo-3-nitrobenzene (B119269) are well-established as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Medicinal Chemistry and Biological Research: Nitroaromatic compounds and their derivatives are widely investigated in drug discovery. ontosight.ai Some nitro compounds have shown potential as antineoplastic agents, while others exhibit antibiotic or anti-inflammatory properties. smolecule.com Research on analogs of 1-bromo-3-(nitromethyl)benzene underscores this potential:
[(Benzylsulfonyl)(bromo)nitromethyl]benzene , an analog with a sulfonyl group, is noted for its potential in pharmaceutical development, with some nitro compounds showing activity against pathogens like Staphylococcus aureus and inhibiting enzymes involved in inflammation. smolecule.com
1-Nitro-4-(nitromethyl)benzene serves as a building block in the synthesis of nitro-containing heterocycles with potential applications in treating bacterial infections and cancer.
Other halogenated (nitromethyl)benzene (B1293519) analogs, such as 1-fluoro-3-(nitromethyl)benzene , are also utilized as building blocks for creating more complex molecules for biological screening.
The presence of the compound and its analogs like 1-bromo-3-methoxy-2-(nitromethyl)benzene and 1-bromo-2-methyl-3-(nitromethyl)benzene in chemical supplier catalogs indicates their use as building blocks in both academic and industrial research laboratories. sigmaaldrich.commolport.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
1-bromo-3-(nitromethyl)benzene |
InChI |
InChI=1S/C7H6BrNO2/c8-7-3-1-2-6(4-7)5-9(10)11/h1-4H,5H2 |
InChI Key |
YYJPIUFWOYEUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Nitromethyl Benzene
Transformations Involving the Nitromethyl (-CH₂NO₂) Group
The nitromethyl group is a key site of reactivity in 1-bromo-3-nitromethyl-benzene, offering pathways to a variety of functional groups.
The Nef reaction is a classical method for the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org For this compound, this transformation would yield 3-bromobenzaldehyde. The reaction is typically initiated by the deprotonation of the nitroalkane with a base to form a nitronate salt, which is then hydrolyzed under acidic conditions to the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org
The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid, which then tautomerizes to an iminium ion. wikipedia.org This intermediate is subsequently attacked by water, leading to the formation of a tetrahedral intermediate that eliminates nitrous acid to afford the final carbonyl product. wikipedia.org While the classical Nef reaction often employs strong acids, which can be harsh, several milder and more efficient catalytic variants have been developed. These can include oxidative and reductive methods. organic-chemistry.org For instance, oxidative methods using reagents like permanganate (B83412) or ozone can cleave the nitronate. wikipedia.org Reductive methods, on the other hand, might involve reagents like titanium(III) salts that reduce the nitronate to an imine, which is then hydrolyzed. wikipedia.orgorganic-chemistry.org
Table 1: Overview of Nef Reaction and its Variants
| Reaction Type | Key Reagents | Product from this compound |
|---|---|---|
| Classical Nef Reaction | Base (e.g., NaOH), then strong acid (e.g., H₂SO₄) | 3-Bromobenzaldehyde |
| Oxidative Variants | Oxone, Ozone, Permanganates | 3-Bromobenzaldehyde |
The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 3-bromobenzylamine. A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org
Commonly used methods for the reduction of nitroalkanes to primary amines include catalytic hydrogenation and metal-based reductions. wikipedia.orgacsgcipr.org Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgyoutube.com This method is often clean and efficient, but care must be taken to avoid reduction of other sensitive functional groups.
Alternatively, metal-based reductions in acidic media are widely employed. acsgcipr.org A classic example is the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.orgyoutube.com Other metals such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also effective for this transformation. youtube.comyoutube.com These methods are generally robust and tolerant of a range of functional groups.
Table 2: Common Reagents for the Reduction of Nitro Groups to Amines
| Reducing Agent/System | Typical Conditions |
|---|---|
| H₂ / Pd/C | Pressurized hydrogen gas, various solvents |
| H₂ / Raney Nickel | Pressurized hydrogen gas, typically ethanol |
| Fe / HCl or Acetic Acid | Refluxing in acidic media |
The hydrogen atoms on the carbon adjacent to the nitro group (the α-hydrogens) in this compound are significantly acidic. organic-chemistry.org This increased acidity is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base, the nitronate anion, through resonance.
The formation of the nitronate is a crucial first step in several important reactions of nitroalkanes, including the Nef reaction as previously discussed. organic-chemistry.org The nitronate anion is a versatile nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can undergo Michael additions to α,β-unsaturated carbonyl compounds or participate in Henry (nitroaldol) reactions with aldehydes and ketones. These reactions provide powerful methods for the construction of more complex molecular architectures starting from this compound.
Reactions at the Aromatic Bromine Center
The bromine atom attached to the aromatic ring of this compound serves as a valuable functional handle for the introduction of new substituents through substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. youtube.com For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org
In the case of this compound, the nitro group is a potent electron-withdrawing group. However, for optimal activation in SNAr reactions, the electron-withdrawing group should be positioned ortho or para to the leaving group to effectively delocalize the negative charge of the intermediate through resonance. libretexts.orgstackexchange.com Since the nitro group in this compound is in the meta position relative to the bromine atom, its ability to activate the ring for nucleophilic attack at the bromine-bearing carbon is significantly diminished. stackexchange.com Consequently, this compound is relatively unreactive towards SNAr reactions under typical conditions.
The bromine atom in this compound makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. nbinno.comnbinno.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orglibretexts.org Employing this compound in a Suzuki-Miyaura coupling would allow for the formation of a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of substituted biphenyls or other arylated compounds. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, enabling the introduction of a vinyl group onto the aromatic ring. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the synthesis of N-aryl or N-heteroaryl amines from this compound. libretexts.orgacsgcipr.org
Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for this compound
| Reaction | Catalyst | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complex | Organoboron compound | C-C |
| Heck Reaction | Palladium complex | Alkene | C-C |
Electrophilic Aromatic Substitution on the this compound Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com For a disubstituted ring like this compound, the existing substituents significantly influence both the rate of reaction and the position of the incoming electrophile. libretexts.orgunizin.org
The position of a new substituent on the this compound ring is determined by the cumulative directing effects of the bromo and nitromethyl groups. Substituents are classified as either ortho, para-directors or meta-directors. pressbooks.pub
Bromo Group : The bromine atom is a well-established ortho, para-director. unizin.org Although it is a deactivating group due to its electronegativity, the lone pairs of electrons on the bromine atom can be donated to the ring through resonance. This donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. pressbooks.pub
Nitromethyl Group (-CH₂NO₂) : The directing effect of the nitromethyl group is primarily governed by its strong negative inductive effect (-I). Unlike the nitro group (-NO₂), which is directly attached to the ring and exerts a strong electron-withdrawing effect through both resonance and induction, the nitromethyl group's influence is mainly inductive. chemistrysteps.comresearchgate.net The intervening methylene (B1212753) (-CH₂) group prevents direct resonance delocalization of the ring's π-electrons onto the nitro group. This strong inductive withdrawal of electron density deactivates the ring, particularly at the ortho and para positions, making the meta position relatively less deactivated and thus the favored site for electrophilic attack. Groups that deactivate the ring through induction or resonance are typically meta-directors. minia.edu.eglibretexts.org
In this compound, the substituents are in a meta relationship. The bromo group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para). The nitromethyl group at position 3 directs to positions 5 (meta) and, to a lesser extent, 1 (meta, which is already occupied).
When directing effects are in conflict, the most activating (or least deactivating) group typically governs the regioselectivity. masterorganicchemistry.com However, both bromine and nitromethyl are deactivating. The bromo group, being an ortho, para-director, will favor substitution at positions 2, 4, and 6. The nitromethyl group, a meta-director, will favor position 5. Steric hindrance will likely disfavor attack at position 2, which is crowded between the two existing substituents. Therefore, an incoming electrophile is most likely to attack positions 4 and 6, directed by the bromo group, and position 5, directed by the nitromethyl group. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.
The reactivity of the benzene (B151609) ring towards electrophilic attack is profoundly affected by the electronic properties of its substituents, which can be categorized by their inductive and resonance effects. libretexts.org
Inductive Effect (-I) : This effect involves the polarization of σ-bonds due to differences in electronegativity between atoms. vedantu.com Both bromine and the nitromethyl group are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the inductive effect. This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene. Such groups are termed "deactivating groups." chemistrysteps.comminia.edu.eg The nitromethyl group is expected to have a particularly strong -I effect due to the highly electronegative nitro moiety.
Resonance Effect (+M/-M) : This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. vedantu.com
The bromo group exhibits a positive resonance effect (+M) by donating its lone-pair electrons into the ring's π-system. This effect increases electron density, particularly at the ortho and para positions. However, for halogens, the strong negative inductive effect (-I) outweighs the positive resonance effect, resulting in net deactivation of the ring. The resonance donation is, however, sufficient to direct incoming electrophiles to the ortho and para positions. msu.edu
The nitromethyl group does not have a significant resonance interaction with the ring because the methylene spacer isolates the nitro group's π-system from the aromatic π-system. Its electronic influence is therefore dominated by the -I effect. chemistrysteps.com This is in contrast to a nitro group directly attached to the ring, which is a powerful deactivator through both a -I and a strong negative resonance (-M) effect. quora.comquora.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -Br (Bromo) | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
| -CH₂NO₂ (Nitromethyl) | -I (Strongly Withdrawing) | Negligible | Deactivating | Meta |
Because both substituents are deactivating, this compound will be significantly less reactive towards electrophilic aromatic substitution than benzene itself. msu.edu
Studies of Reaction Pathways and Intermediate Species
The mechanism of electrophilic aromatic substitution is generally understood to proceed through a two-step pathway involving a high-energy intermediate. msu.edumasterorganicchemistry.com
The mechanism for electrophilic aromatic substitution involves two principal steps:
Attack of the electrophile : The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a new sigma bond. This step disrupts the stable aromatic system, resulting in a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.orguomustansiriyah.edu.iq This initial attack is an energetically unfavorable process due to the loss of aromaticity and is therefore the slow, rate-determining step of the reaction. masterorganicchemistry.comquora.comlibretexts.org
Deprotonation : A base removes a proton from the sp³-hybridized carbon atom of the arenium ion. This is a fast step that restores the aromatic π-system, leading to the final substituted product. msu.edumasterorganicchemistry.com
The energy profile of the reaction shows two transition states and one intermediate. The first transition state, leading to the formation of the arenium ion, is higher in energy, reflecting the high activation energy of the rate-determining step. libretexts.orguomustansiriyah.edu.iq Anything that stabilizes the arenium ion intermediate will also stabilize this transition state, thereby increasing the reaction rate. libretexts.org
The key reactive intermediate in electrophilic aromatic substitution is the arenium ion (also known as a Wheland intermediate or σ-complex). quora.comlongdom.org This species is a cyclohexadienyl cation in which one carbon atom is sp³-hybridized and bonded to both a hydrogen and the incoming electrophile. quora.com The positive charge is delocalized over the other five carbon atoms of the ring through resonance, primarily at the positions ortho and para to the site of attack. slideshare.net
While these intermediates are typically transient and highly reactive, their existence is supported by extensive mechanistic studies, and in some cases, stable arenium ions have been isolated and characterized, particularly when the aromatic ring is substituted with strongly electron-donating groups. masterorganicchemistry.comarkat-usa.org
The stability of the arenium ion is the determining factor for the regiochemical outcome of the reaction.
Attack directed by the Bromo group (ortho or para): When an electrophile attacks at a position ortho or para to the bromine atom, one of the resulting resonance structures of the arenium ion places the positive charge on the carbon atom bearing the bromine. The bromine can then stabilize this adjacent positive charge by donating one of its lone pairs of electrons, creating a fourth resonance structure. This additional stabilization lowers the energy of the ortho and para transition states relative to the meta transition state.
Attack directed by the Nitromethyl group (meta): The -CH₂NO₂ group is strongly electron-withdrawing via induction. This effect destabilizes the positively charged arenium ion. If attack occurs at the ortho or para positions relative to the nitromethyl group, one of the resonance structures will place the positive charge on the carbon directly attached to this deactivating group, which is a particularly unstable arrangement. libretexts.org Attack at the meta position avoids placing the positive charge directly adjacent to the point of attachment of the electron-withdrawing group, resulting in a relatively less destabilized intermediate compared to the ortho and para pathways. libretexts.org
Derivatives and Advanced Structural Modifications of 1 Bromo 3 Nitromethyl Benzene
Synthesis of Functionalized Analogs via Nitromethyl Group Transformations
The nitromethyl group is a synthetically valuable functional group that can be converted into various other moieties, thereby providing access to a range of functionalized analogs of 1-bromo-3-nitromethyl-benzene. Key transformations include its conversion to carbonyls, amines, and nitriles.
One of the most significant transformations of a primary nitro group is the Nef reaction , which converts it into an aldehyde. wikipedia.org This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acid hydrolysis to yield the corresponding aldehyde. wikipedia.org For this compound, this provides a direct route to 3-bromobenzaldehyde, a crucial building block in organic synthesis. Modern variations of the Nef reaction utilize different reagents to achieve this transformation under milder conditions. For instance, singlet oxygen in the presence of a base like cesium carbonate can effectively convert nitromethyl groups to aldehydes, tolerating various other functional groups. acs.org
The nitro group can also be readily reduced to an amino group. This transformation is fundamental in organic synthesis and can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The resulting 2-(3-bromophenyl)ethanamine is a key intermediate for the synthesis of pharmaceuticals and other biologically active compounds.
Furthermore, the nitromethyl group can be directly converted into a nitrile functional group. acs.org Treatment of primary nitro compounds with reagents like phosphorus trichloride in pyridine provides a one-step synthesis of the corresponding nitrile. acs.org This converts this compound into (3-bromophenyl)acetonitrile, another versatile synthetic intermediate.
The α-carbon of the nitromethyl group is acidic and can be deprotonated to form a nucleophile, which can then participate in C-C bond-forming reactions . For example, palladium-catalyzed α-arylation of aryl nitromethanes allows for the synthesis of diaryl nitromethanes, which are precursors to benzophenones and diaryl methylamines. nih.govacs.org This reaction could be applied to this compound to introduce a second aryl group at the benzylic position, further increasing molecular complexity.
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Nef Reaction | 1. Base (e.g., NaOEt) 2. H₂SO₄ | 3-Bromobenzaldehyde | wikipedia.org |
| Reduction | H₂, Pd/C or Fe/HCl | 2-(3-Bromophenyl)ethanamine | - |
| Conversion to Nitrile | PCl₃, Pyridine | (3-Bromophenyl)acetonitrile | acs.org |
| α-Arylation | Aryl Halide, Pd Catalyst, Base | 1-Bromo-3-(1-aryl-1-nitromethyl)benzene | nih.gov |
Synthesis of Functionalized Analogs via Bromine Atom Manipulations
The bromine atom on the aromatic ring of this compound is a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org By coupling this compound with various aryl or vinyl boronic acids, a diverse library of biaryl and styrenyl derivatives can be synthesized. This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.
The Heck reaction provides a method for the arylation of alkenes. It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov Applying this to this compound allows for the introduction of various alkenyl substituents at the 3-position of the benzene (B151609) ring.
The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be used to attach alkyne moieties to the this compound scaffold, leading to the synthesis of arylalkynes, which are important precursors for many complex molecules.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines. libretexts.orgnih.govwikipedia.orgacsgcipr.org This reaction is instrumental for synthesizing arylamines from this compound by coupling it with a wide variety of primary or secondary amines, amides, or carbamates.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative | wikipedia.org |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Styrenyl derivative | wikipedia.org |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne derivative | wikipedia.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine derivative | wikipedia.org |
Applications in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, often requiring initial modification of its functional groups to set the stage for cyclization reactions.
Indole Synthesis: The Fischer indole synthesis is a classic method, but modern approaches often rely on palladium-catalyzed reactions of substituted anilines. organic-chemistry.orgacs.orgcore.ac.uk To synthesize an indole ring fused to the benzene core of the starting material, the nitromethyl group of this compound can be reduced to an aminoethyl group, and the bromine can be manipulated. A more direct route would involve first converting the nitromethyl group to an amine (via reduction) to form 3-bromoaniline. This intermediate can then undergo palladium-catalyzed annulation with alkynes or ketones to construct the indole scaffold. organic-chemistry.org
Quinoline Synthesis: Quinolines can be synthesized through various methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govwikipedia.org Many modern methods also utilize substituted anilines as starting materials. mdpi.comorganic-chemistry.org Similar to indole synthesis, reduction of the nitromethyl group to an amine to form 3-bromoaniline provides a key intermediate. This can then be reacted with α,β-unsaturated carbonyl compounds (Doebner-Miller reaction) or undergo metal-catalyzed annulation with alkynes to afford substituted quinolines. nih.govmdpi.com
Benzofuran Synthesis: The synthesis of benzofurans often involves the cyclization of ortho-alkenylphenols or the reaction of ortho-halophenols with alkynes or ketones. organic-chemistry.orgrsc.orgnih.gov To utilize this compound, the bromine atom would first need to be converted to a hydroxyl group, for example, via a Buchwald-Hartwig-type C-O coupling or a nucleophilic aromatic substitution under specific conditions. The resulting 3-(nitromethyl)phenol could then undergo O-alkylation followed by cyclization to form the benzofuran ring. Alternatively, palladium-catalyzed coupling of o-bromophenols with ketones is a direct route to benzofurans. acs.org
Development of Novel Molecular Scaffolds from this compound
The ability to selectively and sequentially modify the two functional groups of this compound makes it an excellent starting point for the development of novel and complex molecular scaffolds.
By employing a sequence of the reactions described above, intricate molecules can be constructed. For instance, a Sonogashira coupling at the bromine position could be followed by a transformation of the nitromethyl group. This allows for the creation of a diverse range of molecules with a central phenyl ring connected to an alkyne on one side and a different functional group (aldehyde, amine, etc.) derived from the nitromethyl group on the other.
Furthermore, sequential cross-coupling reactions can lead to the synthesis of extended, conjugated systems. For example, a Suzuki coupling could be performed to create a biaryl system. If the coupled boronic acid contains another halo-substituent, this can serve as a handle for a subsequent cross-coupling reaction, leading to terphenyls or more complex polyaromatic structures.
The development of diaryl nitromethanes through α-arylation of the nitromethyl group also opens up pathways to complex three-dimensional scaffolds. nih.gov The resulting diaryl nitromethane can be further functionalized at the bromine position, leading to highly substituted and sterically demanding molecular architectures. These complex scaffolds are of interest in drug discovery and materials science due to their unique shapes and electronic properties.
The strategic combination of nitromethyl group transformations and bromine atom manipulations allows chemists to use this compound as a versatile building block for constructing a wide variety of functionalized analogs, heterocyclic compounds, and novel molecular scaffolds.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are paramount in elucidating the molecular architecture of 1-Bromo-3-nitrobenzene (B119269) by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Bromo-3-nitrobenzene, the protons on the aromatic ring exhibit distinct chemical shifts due to the deshielding effects of the bromo and nitro functional groups. aiinmr.com The substitution pattern on the benzene (B151609) ring results in a complex splitting pattern, which can be interpreted to confirm the relative positions of the substituents. Data from various sources indicate characteristic signals for the aromatic protons. nih.govchemicalbook.com
| Proton Assignment | Reported Chemical Shift (ppm) |
| H-2 | ~8.38 |
| H-4 | ~7.83 |
| H-5 | ~7.43 |
| H-6 | ~8.17 |
| Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the meta-substitution pattern, 1-Bromo-3-nitrobenzene is expected to show six distinct signals for the aromatic carbons, as no two carbon atoms are magnetically equivalent. aiinmr.com The carbons directly attached to the electron-withdrawing nitro and bromo groups are significantly deshielded and appear at lower fields (higher ppm values). spectrabase.com
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| C-1 (C-Br) | 122 |
| C-2 | 130 |
| C-3 (C-NO₂) | 148 |
| C-4 | 127 |
| C-5 | 135 |
| C-6 | 122 |
| Note: These are approximate values and can vary based on experimental conditions. |
2D-NMR Spectroscopy: While 1D NMR spectra provide fundamental information, 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.
Vibrational spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying functional groups.
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of 1-Bromo-3-nitrobenzene displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. orientjchem.org The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1400-1600 cm⁻¹ region. nist.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. irjet.netresearchgate.net The symmetric vibrations of the nitro group and the vibrations of the benzene ring are often strong in the Raman spectrum. nih.gov This technique is particularly useful for analyzing bulk samples and can be performed with minimal sample preparation. irjet.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric NO₂ Stretch | 1500 - 1560 |
| Symmetric NO₂ Stretch | 1335 - 1370 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Br Stretch | < 700 |
Mass Spectrometry Techniques (e.g., HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nist.gov For 1-Bromo-3-nitrobenzene (C₆H₄BrNO₂), the expected exact mass is approximately 200.9425 Da. nih.govspectrabase.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The electron ionization (EI) mass spectrum also reveals characteristic fragmentation patterns, such as the loss of the nitro group (NO₂) or the bromine atom, which further corroborates the structure. nist.govnist.gov
Chromatographic Separations for Isomer Resolution and Purity Determination (e.g., GC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile compounds like 1-Bromo-3-nitrobenzene. nih.gov In GC, the compound is separated from impurities based on its boiling point and polarity. The retention time in the gas chromatogram is a characteristic property that can be used for identification. The coupled mass spectrometer provides mass spectra for the eluting components, confirming the identity of the main peak as 1-Bromo-3-nitrobenzene and identifying any impurities. This technique is also instrumental in resolving and identifying isomeric impurities, such as 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, which may be present from the synthesis. The purity of the sample can be determined by integrating the peak areas in the chromatogram. chemimpex.com
X-ray Diffraction Analysis for Crystalline State Structure
Computational and Theoretical Chemistry Studies of 1 Bromo 3 Nitromethyl Benzene
Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and energetics of molecules like 1-bromo-3-nitromethyl-benzene. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.
By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), researchers can optimize the geometry of this compound to its lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key energetic properties such as the total electronic energy, zero-point vibrational energy, and thermal energy corrections can be calculated. These values are fundamental for understanding the molecule's stability.
Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound
| Property | Hypothetical Value | Unit |
| Total Electronic Energy | -X.XXXX | Hartrees |
| Zero-Point Vibrational Energy | Y.YYYY | kcal/mol |
| Dipole Moment | Z.ZZ | Debye |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.
Molecular Orbital (MO) Analysis and Frontier Orbital Theory for Reactivity Prediction
Molecular Orbital (MO) theory is a powerful tool for understanding chemical reactivity. taylorandfrancis.comyoutube.comyoutube.comlibretexts.org Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.comlibretexts.org The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. taylorandfrancis.comyoutube.comyoutube.comlibretexts.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. youtube.comyoutube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.comyoutube.comlibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the electron-withdrawing nature of the nitro group and the bromo group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the location of the LUMO would indicate where a nucleophile is most likely to attack the benzene ring.
Table 2: Predicted Frontier Orbital Properties of this compound
| Orbital | Predicted Energy (eV) | Key Atomic Contributions |
| HOMO | Low | Benzene Ring (π-system) |
| LUMO | Lower | Benzene Ring (π*-system), Nitro Group |
| HOMO-LUMO Gap | Moderate | - |
Note: These are predicted trends based on the effects of the substituents.
Investigation of Solvation Effects on Molecular Properties and Reaction Pathways
Chemical reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence molecular properties and reaction pathways. Computational models can account for these solvation effects using either explicit or implicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and treat the solvent as a continuous medium with a specific dielectric constant. These models are effective in capturing the bulk electrostatic effects of the solvent on the solute. By performing calculations in the presence of a solvent continuum, one can study how properties like conformational stability, electronic structure, and reaction energy barriers are altered compared to the gas phase.
For a polar molecule like this compound, the choice of solvent is expected to have a noticeable impact on its properties. For instance, in a polar solvent, the dipole moment of the molecule would likely be enhanced, and the energies of polar transition states in a reaction could be stabilized, thereby affecting the reaction rate.
Predictive Modeling of Regioselectivity in Chemical Transformations
Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution on the benzene ring of this compound. The bromo and nitromethyl groups are both deactivating and meta-directing. However, the directing effects of multiple substituents can be complex.
By modeling the reaction mechanism, computational chemists can determine the transition state energies for substitution at the different available positions on the ring (ortho, meta, and para to each substituent). The position with the lowest activation energy barrier will correspond to the major product, thus predicting the regioselectivity of the reaction.
For example, in a hypothetical nitration reaction, DFT calculations could be used to model the formation of the sigma complex (the Wheland intermediate) for the addition of the nitronium ion (NO₂⁺) at each possible position. eurjchem.comresearchgate.net By comparing the relative energies of these intermediates and the corresponding transition states leading to them, a clear prediction of the favored substitution pattern can be made. This approach provides a quantitative basis for understanding and predicting the outcome of chemical transformations involving this compound.
Role of 1 Bromo 3 Nitromethyl Benzene in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Molecules
The utility of 1-bromo-3-nitrobenzene (B119269) as a foundational component in multi-step synthesis is well-established. Its structure allows for selective reactions that are critical in the development of new therapeutic agents and specialty polymers. chemimpex.com Chemists leverage its dual functionality to introduce specific molecular fragments and build intricate scaffolds.
Two primary modes of reactivity make 1-bromo-3-nitrobenzene a versatile precursor:
Reactions at the Bromine Position: The bromine atom is an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. nbinno.com
Modification of the Nitro Group: The nitro group can be readily transformed into other functional groups, most commonly an amino group, which opens up a different set of synthetic possibilities. nbinno.com
This dual reactivity allows for a programmed, stepwise approach to molecular construction. For instance, a synthetic route might first involve a cross-coupling reaction at the bromine site, followed by the reduction of the nitro group to an aniline, which can then undergo further reactions like acylation or diazotization. nbinno.com This strategic versatility is crucial in the synthesis of complex targets where the precise order of bond formation is key.
Participation in Catalytic Processes as a Substrate or Precursor
1-Bromo-3-nitrobenzene is a frequently used substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. The high reactivity of the carbon-bromine bond under these catalytic conditions allows for the efficient coupling with a wide range of partners.
| Reaction Type | Coupling Partner | Product Type | Catalyst Example |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Biaryl compounds | Pd(PPh₃)₄ |
| Heck Coupling | Alkenes | Substituted olefins | Pd(OAc)₂ |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkynes | Pd(PPh₃)₂Cl₂/CuI |
| Buchwald-Hartwig Amination | Amines | Aryl amines | Pd₂(dba)₃ with specific ligands |
This table illustrates common catalytic cross-coupling reactions where 1-bromo-3-nitrobenzene serves as a substrate.
The electronic properties imparted by the nitro group can modulate the reactivity of the substrate in these catalytic cycles. nbinno.com Beyond being a substrate, 1-bromo-3-nitrobenzene and its derivatives are also employed in the development and study of new catalytic processes and reaction mechanisms. chemimpex.com
Strategies for Stereoselective and Asymmetric Synthesis Incorporating Nitromethyl-Containing Intermediates
While 1-bromo-3-nitrobenzene itself is achiral, it is a valuable precursor for creating chiral molecules through stereoselective reactions. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com The synthetic strategy often involves transforming the initial achiral substrate into an intermediate that can then react under chiral influence to set a new stereocenter.
Intermediates derived from 1-bromo-3-nitrobenzene can participate in asymmetric synthesis in several ways:
Chiral Reduction of Ketones: A common route involves a cross-coupling reaction to introduce a side chain containing a carbonyl group. The subsequent reduction of this ketone using a chiral reducing agent (e.g., a borane with a chiral ligand) can produce a chiral alcohol with high enantiomeric excess.
Asymmetric Catalysis on Derivatives: The amino group, obtained from the reduction of the nitro group, can be used to direct or participate in asymmetric transformations. For example, the resulting 3-bromoaniline can be acylated with a chiral auxiliary or used as a directing group in a metal-catalyzed asymmetric C-H activation.
Formation of Chiral Heterocycles: The functional groups can be incorporated into a new ring system where chirality is introduced. For example, the aniline derivative could react with a chiral epoxide to form a chiral amino alcohol, a key intermediate for many pharmaceuticals.
These strategies highlight how an achiral building block like 1-bromo-3-nitrobenzene can be effectively integrated into synthetic pathways that generate complex, single-enantiomer products, which is of paramount importance in drug discovery and development. nbinno.com
Contribution to the Development of Novel Synthetic Pathways
The unique reactivity profile of 1-bromo-3-nitrobenzene makes it an ideal candidate for exploring and developing novel synthetic methodologies. chemimpex.com Researchers utilize this compound to test the scope and limitations of new reactions, including novel cross-coupling reactions and C-H functionalization strategies.
One area of development is in the selective functionalization of the aromatic ring. The presence of both a deactivating nitro group and a halogen allows for the study of regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. cymitquimica.com For example, developing conditions for a nucleophilic aromatic substitution (SNAr) that selectively displaces the bromide in the presence of other potential leaving groups can lead to new synthetic routes.
Furthermore, alternative methods for its synthesis, such as using N-bromosuccinimide or dibromohydantoin instead of liquid bromine, contribute to the development of greener and safer chemical processes. google.com The compound also serves as a model substrate in the investigation of reaction mechanisms, providing insights that can be applied to the synthesis of other polysubstituted aromatic compounds. libretexts.org
Emerging Research Directions and Future Outlook
Green Chemistry Approaches in the Synthesis and Transformation of Nitroaromatics
Traditional methods for the synthesis of nitroaromatics often involve harsh reaction conditions and the use of corrosive and hazardous reagents, such as excess nitric and sulfuric acids, leading to significant environmental concerns. researchgate.net In response, a major thrust of current research is the development of greener and more sustainable synthetic protocols.
Key areas of investigation in green chemistry for nitroaromatics include:
Eco-friendly Nitrating Agents and Catalysts: The focus is shifting towards the use of nitrate (B79036) salts, which are more readily available and less hazardous than traditional nitrating agents. researchgate.net Researchers are also exploring solid-supported reagents, such as clay-based catalysts (clayfen and clayan), which can facilitate nitration in solvent-free conditions. researchgate.net The use of heterogeneous catalysts is also gaining traction as they can be easily recovered and reused, minimizing waste. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis and photocatalysis are emerging as energy-efficient alternatives to conventional heating. researchgate.netthieme-connect.de Photocatalytic methods, in particular, offer a green approach by utilizing light to drive chemical transformations, often under mild conditions. thieme-connect.de For instance, the combination of a solid photocatalyst like TiO2 with a co-catalyst has been successfully used for the light-induced conversion of nitroarenes. cambridge.org
Sustainable Solvents: The development and use of green solvents, such as ionic liquids and supercritical fluids, are being explored to replace hazardous organic solvents in industrial processes. jetir.org
Hydrogen as a Clean Reductant: The use of hydrogen gas as a clean and sustainable reducing agent for the conversion of nitro groups to amines is a significant area of research, offering a green alternative to traditional metal hydride reductants. jetir.orgacs.org
Explorations in Biocatalytic Conversions Involving Nitro Compounds
Biocatalysis, the use of enzymes and whole microorganisms to catalyze chemical reactions, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. jetir.org In the context of nitro compounds, biocatalysis is being explored for various transformations, most notably the reduction of nitro groups to amines.
Recent advancements in this area include:
Cofactor-Free Biocatalytic Hydrogenation: A novel approach utilizes a hydrogenase enzyme supported on carbon black to facilitate the chemoselective hydrogenation of nitro compounds to amines using H2 at atmospheric pressure. chemrxiv.orgchemrxiv.org This system is highly selective for the nitro group, tolerates a wide range of other functional groups, and demonstrates excellent stability and reusability. chemrxiv.orgchemrxiv.org
Engineered Nitroreductases: Researchers are employing techniques like directed evolution and site-directed mutagenesis to create modified nitroreductase enzymes with enhanced activity, stability, and substrate specificity. google.com This allows for the tailoring of biocatalysts for specific applications and reaction conditions.
Synergistic Microbial Systems: Studies have shown that the combination of specific bacterial strains, such as Shewanella species, with mediator-functionalized materials can significantly accelerate the bioreduction of nitroaromatics. researchgate.net These systems can enhance the secretion of redox mediators, further boosting the efficiency of the biotransformation process. researchgate.net
The development of robust and efficient biocatalytic systems for nitro group reduction holds great promise for the sustainable production of amines, which are important intermediates in the pharmaceutical and chemical industries. acs.orgchemrxiv.org
Expanding the Chemical Space and Reactivity Profile of Nitromethyl Aromatic Systems
The exploration and expansion of chemical space—the vast set of all possible molecules—is a fundamental goal in organic synthesis, drug discovery, and materials science. researchgate.net For nitromethyl aromatic systems, research is focused on developing novel reactions and strategies to access new molecular architectures and to better understand their reactivity.
Key trends in this area include:
Novel Synthetic Methodologies: The development of new catalytic systems and reaction protocols is enabling the synthesis of previously inaccessible nitroaromatic derivatives. For example, robust catalytic systems are being developed for the para-arylation of highly functionalized substrates, providing access to structurally diverse biaryl scaffolds that are important in drug discovery. researchgate.netnih.gov
Understanding Reactivity: The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. thieme-connect.de Theoretical and computational studies are being employed to better understand the reactivity of nitromethyl aromatic systems in reactions such as electrophilic and nucleophilic aromatic substitution. study.commdpi.comnih.govresearchgate.net This understanding is crucial for designing new reactions and predicting their outcomes.
Skeletal Rearrangements and Framework Reshaping: A fascinating area of research involves the reshaping of aromatic frameworks to generate new molecular skeletons. nih.govrsc.org While challenging due to the inherent stability of aromatic systems, recent studies have demonstrated the transformation of one aromatic framework into another, driven by the expansion of the aromatic system. nih.govrsc.org Such transformations could open up new avenues for the synthesis of novel and complex nitromethyl aromatic compounds.
By expanding the accessible chemical space and gaining a deeper understanding of the reactivity of nitromethyl aromatic systems, chemists can unlock new opportunities for the development of novel materials, pharmaceuticals, and agrochemicals.
Advanced Methodologies for Reaction Design and Optimization
The design and optimization of chemical reactions are being revolutionized by the integration of computational tools, automation, and machine learning. beilstein-journals.orgsemanticscholar.org These advanced methodologies are enabling chemists to explore reaction parameters more efficiently and to predict reaction outcomes with greater accuracy.
Emerging methodologies in this domain include:
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the optimization process. beilstein-journals.orgsemanticscholar.org When coupled with machine learning algorithms, HTE can be used to create self-optimizing systems that autonomously identify the optimal reaction conditions. beilstein-journals.org
Machine Learning and AI: Machine learning models are being developed to predict reaction outcomes, such as yield and selectivity, based on a variety of reaction parameters. beilstein-journals.org These models can be trained on large datasets of chemical reactions to identify complex relationships between reaction inputs and outputs, providing valuable guidance for reaction design. beilstein-journals.orgbeilstein-journals.org
Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting the reactivity of molecules. amacad.orgnih.govnih.gov These computational approaches can provide detailed insights into the electronic structure of reactants, intermediates, and transition states, helping to rationalize experimental observations and to design more efficient catalysts and reaction pathways. nih.govgcande.org
Predictive Analytics in Green Chemistry: Predictive modeling and analytics are being used to incorporate green chemistry metrics into the early stages of synthetic route design. gcande.org This allows for the selection of more sustainable and environmentally friendly synthetic pathways from the outset.
The synergy between these advanced methodologies is paving the way for a new paradigm in chemical synthesis, where reactions can be designed and optimized with unprecedented speed, efficiency, and precision.
Q & A
Q. Key Considerations :
- Acid Strength : Strong acids stabilize reactive intermediates (e.g., Br⁺) but may decompose the nitromethyl group if temperatures exceed 80°C.
- Regioselectivity : The electron-withdrawing nitro group directs bromination to the meta position; steric hindrance from the nitromethyl group may favor para substitution.
Table 1 : Synthetic Strategies from Analogous Compounds
| Precursor | Brominating Agent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 3-Nitromethyltoluene | DBDMH | H2SO4, 60°C, 12h | This compound (hypothetical) | |
| 1,3-Disubstituted Benzene | Br2/FeBr3 | Reflux, 24h | Mixed regioisomers |
How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Level: Basic
Methodological Answer :
- 1H NMR : Expect aromatic protons as doublets (J = 8–10 Hz) due to coupling between adjacent hydrogens. The nitromethyl group (-CH2NO2) shows a singlet at δ 4.5–5.0 ppm.
- 13C NMR : The brominated carbon appears at δ 120–130 ppm, while the nitromethyl carbon resonates at δ 70–80 ppm .
- IR : Strong absorption at 1520–1560 cm⁻¹ (asymmetric NO2 stretch) and 1340–1380 cm⁻¹ (symmetric NO2 stretch). C-Br stretch appears at 500–600 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M]+ at m/z 215 (for C7H6BrNO2) with fragments at m/z 79/81 (Br loss) and m/z 46 (NO2 loss) .
Q. Validation Protocol :
Compare experimental spectra with computational predictions (e.g., DFT for NMR shifts).
Use HPLC-MS to detect impurities (e.g., dibrominated byproducts) .
What challenges arise in achieving regioselective functionalization of this compound in cross-coupling reactions?
Level: Advanced
Methodological Answer :
Regioselectivity is influenced by:
- Electronic Effects : The nitromethyl group is strongly electron-withdrawing, deactivating the ring and directing reactions to the para position relative to bromine.
- Steric Hindrance : The bulky nitromethyl group may impede access to adjacent positions, favoring reactions at the bromine site.
Q. Strategies to Enhance Selectivity :
- Catalyst Tuning : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to minimize steric clashes .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings .
Case Study :
In Heck reactions, electron-deficient aryl bromides require higher temperatures (100–120°C) and Pd(OAc)2 catalysts. Yields drop if competing dehalogenation occurs .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Level: Advanced
Methodological Answer :
- Electronic Effects : The nitromethyl group withdraws electron density via resonance, activating the ring for NAS at the bromine site.
- Steric Effects : The -CH2NO2 group hinders nucleophile approach to adjacent positions, favoring para substitution.
Q. Experimental Design :
Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaOH vs. amines).
Computational Modeling : Use DFT to map electrostatic potential surfaces and identify reactive sites .
Table 2 : Reactivity Trends in NAS
| Nucleophile | Temperature | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH3 | 80°C | 3-Nitromethyl-aniline | 62 | |
| KCN | 120°C | 3-Nitromethyl-benzonitrile | 45 |
What computational methods predict reaction pathways for this compound in organometallic catalysis?
Level: Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for oxidative addition of C-Br bonds to Pd(0) complexes. Basis sets like B3LYP/6-31G* are standard .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states in cross-coupling reactions.
Case Study :
DFT analysis of Suzuki-Miyaura coupling reveals that electron-deficient aryl bromides require lower activation energies (ΔG‡ ≈ 25 kcal/mol) compared to electron-rich analogs .
How can contradictory data on the thermal stability of this compound be resolved?
Level: Advanced
Methodological Answer :
Contradictory Observations :
Q. Resolution Protocol :
Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature.
Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Recommendation :
Decomposition occurs above 60°C, releasing NO2 and HBr. Store under inert atmosphere at <30°C .
What methodological considerations optimize the purification of this compound?
Level: Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
